molecular formula C15H9O7- B1262990 Delfinidin

Delfinidin

Cat. No. B1262990
M. Wt: 301.23 g/mol
InChI Key: GXJDGHPXUVXIBO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin(1-) is an organic anion obtained by selective deprotonation of the 3- and 5-hydroxy groups of delphinidin;  major species at pH 7.3. It has a role as an antineoplastic agent, a biological pigment and a plant metabolite. It is a conjugate base of a delphinidin.

Scientific Research Applications

1. Antioxidant and Anti-inflammatory Properties

Delphinidin exhibits significant antioxidant and anti-inflammatory activities. It has been identified as a potent angiogenic inhibitor, particularly effective in inhibiting vascular endothelial growth factor (VEGF)-induced tyrosine phosphorylation of VEGF receptor (VEGFR)-2. This action leads to the inhibition of downstream signaling triggered by VEGFR-2, which is vital for preventing and treating cancer due to its antiangiogenic properties (Lamy et al., 2006).

2. Binding Capabilities with Lactoferrin Peptides

Delphinidin has been studied for its ability to bind with lactoferrin peptides. Research involving eggplant peels extract, which contains delphinidin, indicated that certain peptides can bind delphinidin with varying affinities, impacting fluorescence quenching results. This finding is significant for formulating ingredients and foods with enhanced bioactive-binding properties (Condurache et al., 2020).

3. Neuroprotective Properties

Research involving Europinidin, a derivative of delphinidin, demonstrated neuroprotective properties in a rotenone-activated Parkinson’s disease model in rodents. Europinidin showed effectiveness in decreasing oxidative stress and inflammatory cytokines pathways, suggesting its therapeutic role against Parkinson’s disease-related alterations (Altharawi et al., 2022).

properties

Product Name

Delfinidin

Molecular Formula

C15H9O7-

Molecular Weight

301.23 g/mol

IUPAC Name

4-(3,5-dihydroxy-7-oxochromen-2-yl)-2,6-dihydroxyphenolate

InChI

InChI=1S/C15H10O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-5,17-21H/p-1

InChI Key

GXJDGHPXUVXIBO-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1O)[O-])O)C2=C(C=C3C(=CC(=O)C=C3O2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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